Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate
Overview
Description
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both amino and ester functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate thiosemicarbazides with esters or acid chlorides. For instance, the reaction of methyl thiosemicarbazide with ethyl chloroformate under basic conditions can yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-amino-1,2,4-thiadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
Uniqueness
Methyl 5-amino-1,2,4-thiadiazole-3-carboxylate is unique due to the presence of both amino and ester functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of various biologically active compounds .
Properties
IUPAC Name |
methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKBOFGPQYVEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75028-16-9 | |
Record name | methyl 5-amino-1,2,4-thiadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.